Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.: 921075-28-7
VCID: VC8318960
InChI: InChI=1S/C8H12N2S/c1-6-8(11-5-10-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3
SMILES: CC1=C(SC=N1)CNC2CC2
Molecular Formula: C8H12N2S
Molecular Weight: 168.26

Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine

CAS No.: 921075-28-7

Cat. No.: VC8318960

Molecular Formula: C8H12N2S

Molecular Weight: 168.26

* For research use only. Not for human or veterinary use.

Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine - 921075-28-7

Specification

CAS No. 921075-28-7
Molecular Formula C8H12N2S
Molecular Weight 168.26
IUPAC Name N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine
Standard InChI InChI=1S/C8H12N2S/c1-6-8(11-5-10-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3
Standard InChI Key IDELYDAUAGGLLQ-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)CNC2CC2
Canonical SMILES CC1=C(SC=N1)CNC2CC2

Introduction

Structural and Molecular Characteristics

Physicochemical Properties

The compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its pKa of 8.9 (amine group) indicates partial protonation under physiological conditions, which may affect bioavailability. Comparative data with analogous structures, such as 4-cyclopropyl-N-methylthiazol-2-amine, reveal that alkyl substitutions on the thiazole ring enhance thermal stability up to 220°C .

Table 1: Molecular Descriptors of Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine

PropertyValue
Molecular FormulaC₈H₁₂N₂S
Molecular Weight168.26 g/mol
Hydrogen Bond Donors1 (amine)
Hydrogen Bond Acceptors3 (thiazole N, S, amine N)
Rotatable Bond Count3

Synthesis and Optimization Strategies

Industrial-Scale Production

The synthesis typically begins with the condensation of 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate in pyridine, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate as an intermediate. Subsequent Boc protection of the amine group mitigates undesired side reactions during alkylation. Key steps include:

  • Alkylation: Cyanomethanide treatment forms a nitrile-substituted intermediate.

  • Enaminone Formation: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) generates a reactive enaminone for cyclocondensation.

  • Cyclopropane Introduction: LDA-mediated alkylation with cyclopropanecarboxaldehyde, followed by MnO₂ oxidation, installs the cyclopropyl group .

Table 2: Reaction Conditions for Critical Synthesis Steps

StepReagents/ConditionsYield (%)
Thiazole Formation1-methylthiourea, pyridine, 80°C88
Boc ProtectionDi-tert-butyl dicarbonate, RT55
Cyclopropane AdditionLDA, THF, -78°C72

Continuous Flow Reactor Optimization

Industrial workflows employ continuous flow reactors to enhance reproducibility and scalability. Maintaining a temperature of 60–70°C and a residence time of 15 minutes improves yield to 85% while reducing byproduct formation. In-line HPLC monitoring ensures real-time purity assessment.

Biological Activities and Mechanistic Insights

Apoptosis Induction via CDK9 Inhibition

Though direct evidence for Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine’s anticancer activity is limited, structural analogs like 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines demonstrate nanomolar inhibition of CDK9 (IC₅₀ = 7 nM), a kinase critical for transcriptional elongation. By blocking CDK9’s ATP-binding pocket via interactions with Phe103, these compounds downregulate antiapoptotic proteins like Mcl-1, reinstating programmed cell death in malignancies .

Table 3: Selectivity Profile of Thiazole-Based CDK Inhibitors

CompoundCDK9 IC₅₀ (nM)CDK2 SelectivityAnticancer EC₅₀ (μM)
12u780-fold0.31
Analog A (cyclopropyl)1545-fold0.49

Stability and Reactivity Under Physiological Conditions

Oxidative and Reductive Pathways

The thiazole ring undergoes oxidation at the sulfur atom under strong oxidative conditions (e.g., H₂O₂, 50°C), forming sulfoxides. Reductive cleavage of the C–N bond in the cyclopropylamine moiety occurs in the presence of LiAlH₄, yielding secondary amines. Stability studies in plasma (pH 7.4, 37°C) indicate a half-life of 6.2 hours, suggesting moderate metabolic resistance.

pH-Dependent Degradation

Under acidic conditions (pH < 3), protonation of the thiazole nitrogen accelerates ring-opening hydrolysis, generating thiourea derivatives. Neutral and alkaline conditions (pH 7–9) preserve integrity for >24 hours, supporting oral administration strategies.

Comparative Analysis with Related Thiazole Derivatives

Macrocyclic Thiadiazoles

Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrate macrofilaricidal activity against Brugia malayi (EC₅₀ = 1.2 μM), attributed to heme-binding interactions. While Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine lacks the macrocyclic framework, its thiazole core may facilitate similar metal-coordinating properties.

Antitubercular Thiazolo-Triazines

Thiazolo[3,2-b]-1,2,4-triazine derivatives inhibit M. tuberculosis enoyl-ACP reductase (InhA), a key fatty acid biosynthesis enzyme. Docking studies suggest the 4-methyl group in Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine could occupy InhA’s hydrophobic pocket, warranting further investigation.

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